Specific Scientific Field: Neuropharmacology and Neurodegenerative Diseases.
Summary of the Application: This compound has been identified as a submicromolar agonist of Trace Amine-Associated Receptor 1 (TAAR1), which is a potential novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia.
Methods of Application or Experimental Procedures: Starting from a screening hit, a set of analogs was synthesized based on a 4-(2-aminoethyl)piperidine core. The four most active compounds were nominated for evaluation in vivo.
Results or Outcomes: Out of four compounds, only one compound (AP163) displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats.
Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride, also known as BAPEM dihydrochloride, is a chemical compound with the molecular formula C₁₅H₂₅Cl₂N₃O₂ and a molecular weight of 350.28 g/mol. This compound is characterized by the presence of several functional groups, including a benzyl group, an aminoethyl group, and a piperidine ring. The dihydrochloride form indicates that it contains two hydrochloride ions, enhancing its water solubility and ionic character, which is beneficial for biological applications .
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
BAPEM dihydrochloride has been identified as a submicromolar agonist of Trace Amine-Associated Receptor 1 (TAAR1). This receptor is implicated in dopaminergic signaling pathways, making BAPEM a potential candidate for treating disorders associated with increased dopaminergic function, such as schizophrenia. In preclinical studies, it has shown promise in reducing hyperlocomotion in dopamine transporter knockout rats, indicating its potential efficacy in neuropharmacology .
The synthesis of Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride typically involves several steps:
These methods ensure a high yield and purity suitable for biological testing .
Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride has several applications:
Interaction studies have focused on the binding affinity of BAPEM dihydrochloride to TAAR1 and its impact on downstream signaling pathways. These studies indicate that BAPEM can modulate dopaminergic activity, which may have implications for understanding its therapeutic potential in conditions like schizophrenia. Further investigations are needed to elucidate its pharmacokinetics and pharmacodynamics fully .
Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 4-(aminomethyl)piperidine-1-carboxylate | Contains an aminomethyl group instead of aminoethyl | Moderate affinity for dopamine receptors |
| 4-(2-Aminoethyl)piperidine | Lacks the benzyl group | Basic piperidine activity |
| N-(2-Aminoethyl)-N-benzylpiperidin-1-carboxamide | Contains amide instead of ester | Potentially different receptor interactions |
BAPEM dihydrochloride's unique combination of functional groups allows it to act specifically on TAAR1, distinguishing it from other compounds that may target different receptors or pathways .
Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride represents a complex organic compound with the molecular formula C₁₅H₂₅Cl₂N₃O₂ [1] [2]. The compound is characterized by a piperidine ring system that serves as the central structural framework, with specific substitutions at the 1- and 4-positions that define its unique chemical properties [1]. The piperidine ring is substituted at the nitrogen atom (N-1) with a benzyl carboxylate group, creating a carbamate linkage that contributes significantly to the compound's stability and reactivity profile [3].
The 4-position of the piperidine ring bears an aminoethylamino substituent, specifically a 2-aminoethylamino group, which introduces additional nitrogen functionality and creates multiple sites for potential hydrogen bonding interactions [1] [2]. This structural arrangement results in a molecule containing three nitrogen atoms: the piperidine ring nitrogen, the secondary amine nitrogen at the 4-position, and the primary amine nitrogen at the terminal end of the ethyl chain [1].
The compound exists as a dihydrochloride salt, indicating that two of the nitrogen atoms are protonated under standard conditions, with the chloride ions serving as counterions [1] [2]. The benzyl group attached to the carboxylate functionality provides aromatic character to the molecule and contributes to its overall lipophilicity [3]. The IUPAC name for this compound is benzyl 4-[(2-aminoethyl)amino]-1-piperidinecarboxylate dihydrochloride, with the Chemical Abstracts Service registry number 1224698-21-8 [1] [2] [3].
| Structural Component | Description | Functional Role |
|---|---|---|
| Piperidine ring | Six-membered saturated heterocycle | Central scaffold |
| Benzyl carboxylate | Aromatic ester group | Lipophilic moiety |
| Aminoethylamino chain | Linear aliphatic diamine | Hydrogen bonding sites |
| Dihydrochloride salt | Two chloride counterions | Enhances water solubility |
While specific X-ray crystallographic data for benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride are limited in the available literature, related piperidine carboxylate structures provide insights into the likely crystal packing arrangements [4]. Piperidine-containing compounds typically exhibit hydrogen bonding patterns that influence their solid-state organization, with the presence of multiple nitrogen atoms and the dihydrochloride salt form suggesting extensive intermolecular interactions [5] [6].
The crystallographic behavior of similar benzyl piperidine carboxylate compounds indicates that these molecules tend to adopt conformations that maximize hydrogen bonding interactions between the protonated amine groups and the chloride counterions [4]. The benzyl group typically adopts orientations that minimize steric hindrance while allowing for optimal packing efficiency in the crystal lattice [4]. The dihydrochloride salt formation is expected to result in a more ordered crystal structure compared to the free base, as the ionic interactions provide additional stabilization [5].
Research on related piperidine complexes has shown that hydrogen bonding networks involving nitrogen-hydrogen and chloride interactions are fundamental to the crystal stability [5] [6]. The aminoethyl chain in the 4-position likely participates in extensive hydrogen bonding, both intramolecularly and intermolecularly, contributing to the overall crystal packing arrangement [4]. The molecular geometry is expected to be influenced by the need to accommodate these multiple hydrogen bonding interactions while maintaining favorable van der Waals contacts [5].
The melting point of benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride has been consistently reported as 212-214°C across multiple sources [3] [7] [8]. This relatively high melting point is characteristic of dihydrochloride salts of organic compounds, reflecting the strong ionic interactions between the protonated amine groups and the chloride counterions [7] [8]. The narrow melting point range indicates good purity and crystalline order in the compound [3].
The thermal stability implied by this melting point suggests that the compound can withstand moderate heating without decomposition, making it suitable for various synthetic applications and purification procedures [7] [8]. The melting point is significantly higher than that of the corresponding free base, which is typical for amine hydrochloride salts due to the additional energy required to disrupt the ionic lattice [3]. This property is particularly important for handling and storage considerations, as the compound remains stable under normal laboratory conditions [7].
Comparative analysis with similar piperidine carboxylate dihydrochlorides shows that the melting point of 212-214°C falls within the expected range for compounds of this structural class [9]. The presence of the benzyl group and the extended aminoethyl side chain contributes to the overall molecular complexity, which is reflected in the specific melting point characteristics [3] [7].
The molecular weight of benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride is precisely determined as 350.3 g/mol [1] [2] [3]. This value is calculated based on the molecular formula C₁₅H₂₅Cl₂N₃O₂, which accounts for all atoms present in the dihydrochloride salt form [1]. The molecular weight distribution shows that the organic portion contributes approximately 277.4 g/mol, while the two hydrogen chloride molecules add 72.9 g/mol to the total mass [1] [2].
The molecular weight places this compound in the category of medium-sized organic molecules, which has implications for its physical properties and biological activity potential [1]. The relatively moderate molecular weight suggests favorable characteristics for membrane permeability and bioavailability, should such properties be relevant for specific applications [1] [2]. The contribution of different structural components to the total molecular weight can be analyzed systematically [1].
| Structural Component | Molecular Weight Contribution (g/mol) | Percentage of Total |
|---|---|---|
| Piperidine ring (C₅H₁₀N) | 84.1 | 24.0% |
| Benzyl group (C₇H₇) | 91.1 | 26.0% |
| Carboxylate group (CO₂) | 44.0 | 12.6% |
| Aminoethylamino chain (C₂H₇N₂) | 59.1 | 16.9% |
| Two HCl molecules | 72.9 | 20.8% |
The solubility characteristics of benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride are significantly influenced by its salt form and structural features [2] [3]. The dihydrochloride salt formation dramatically enhances water solubility compared to the corresponding free base, as the ionic nature of the salt facilitates interaction with polar solvents [2]. The compound exhibits high solubility in water due to the presence of multiple protonated amine groups that can form hydrogen bonds with water molecules [2] [3].
In polar protic solvents such as methanol and ethanol, the compound demonstrates good solubility, attributed to both the ionic character of the dihydrochloride salt and the hydrogen bonding capabilities of the multiple nitrogen atoms [2]. The benzyl group provides some lipophilic character, potentially allowing for limited solubility in less polar organic solvents, though the dominant influence of the ionic salt form generally favors polar solvent systems [2] [3].
The solubility profile is particularly important for synthetic applications and purification procedures, as it determines the choice of solvents for crystallization and extraction processes [2]. The high water solubility makes the compound amenable to aqueous-based synthetic transformations and purification methods [2] [3]. Related piperidine dihydrochloride compounds show similar solubility patterns, with enhanced water solubility being a consistent characteristic of this structural class [10] [9].
The stereochemical analysis of benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride reveals several important conformational considerations [1]. The piperidine ring adopts a chair conformation as the most stable arrangement, with the substituents at the 1- and 4-positions occupying specific spatial orientations that minimize steric interactions [1] [11]. The compound contains one stereogenic center at the 4-position of the piperidine ring, though the available data suggests it is typically obtained as a racemic mixture [1].
The conformational flexibility of the aminoethyl side chain at the 4-position allows for multiple rotational states around the carbon-carbon and carbon-nitrogen bonds [1] [12]. This flexibility is important for potential biological interactions and influences the overall molecular shape in solution [12]. The benzyl carboxylate group attached to the piperidine nitrogen can also adopt different conformations relative to the ring system, with the most stable arrangements being those that minimize steric clashes while allowing for favorable π-π interactions with other aromatic systems [1] [11].
Computational studies on related piperidine systems suggest that the preferred conformation involves the 4-substituent in an equatorial position when possible, which minimizes 1,3-diaxial interactions [11] [12]. The dihydrochloride salt formation affects the conformational preferences by creating electrostatic interactions between the protonated amine groups and the chloride counterions, potentially stabilizing certain conformational states [5]. The rotatable bond count of six indicates significant conformational flexibility, which is important for molecular recognition processes [1].
The hydrogen bonding pattern between the protonated amine groups and surrounding water molecules or chloride ions influences the preferred conformations in the solid state and in solution [5] [6]. Nuclear magnetic resonance studies of similar compounds suggest that rapid interconversion between conformational states occurs in solution, with the observed spectra representing time-averaged conformational populations [13] [11].
The structure-property relationships in benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride demonstrate clear correlations between molecular architecture and observed physical characteristics [1] [2] [14]. The presence of multiple nitrogen atoms creates a highly polar molecule with significant hydrogen bonding capabilities, directly correlating with the enhanced water solubility observed for the dihydrochloride salt [1] [2]. The benzyl group contributes lipophilic character that balances the hydrophilic nature of the protonated amine groups, creating an amphiphilic molecule with mixed solvent compatibility [2] [3].
The molecular weight of 350.3 g/mol places the compound in an optimal range for many applications, being large enough to provide specificity while remaining small enough to maintain favorable physical properties [1]. The topological polar surface area of 67.6 Ų reflects the significant polar character contributed by the nitrogen atoms and carboxylate functionality [1]. This value is consistent with compounds that can interact effectively with polar environments while retaining some lipophilic character [1].
The melting point of 212-214°C correlates directly with the strength of intermolecular interactions in the crystal lattice, particularly the hydrogen bonding network established by the dihydrochloride salt formation [3] [7] [8]. The relatively high melting point compared to similar non-salt compounds demonstrates the stabilizing effect of ionic interactions [3] [14]. The number of hydrogen bond donors (4) and acceptors (4) provides multiple sites for intermolecular association, explaining both the high melting point and enhanced water solubility [1].
| Structural Feature | Property Influence | Observed Effect |
|---|---|---|
| Multiple nitrogen atoms | Hydrogen bonding capacity | High water solubility |
| Dihydrochloride salt form | Ionic interactions | Elevated melting point |
| Benzyl group | Lipophilic character | Mixed solvent compatibility |
| Flexible side chain | Conformational adaptability | Multiple rotational states |
| Moderate molecular weight | Physical property balance | Favorable handling characteristics |
Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride represents a complex heterocyclic compound that belongs to the class of substituted piperidine carboxylates [1] [2] [3]. This compound exhibits distinctive structural features that combine a piperidine ring system with specific functional group modifications that significantly influence its chemical and physical properties [2].
The compound is characterized by its molecular formula C₁₅H₂₅Cl₂N₃O₂ and a molecular weight of 350.29 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number 1224698-21-8 provides unambiguous identification, while the MDL number MFCD18904303 serves as an additional database identifier [1] [2] [3]. The compound exists as a solid crystalline material with a melting point range of 212-214°C, indicating good thermal stability [2] [5].
The structural architecture consists of a central piperidine ring substituted at the nitrogen atom (N-1) with a benzyl carboxylate group and at the 4-position with a 2-aminoethylamino chain [1] . The dihydrochloride salt form indicates protonation of two nitrogen atoms, specifically the secondary amine at the 4-position and the terminal primary amine of the ethyl chain [1] [2]. This ionic character significantly enhances water solubility and affects the compound's physicochemical behavior [2].
The spectroscopic characterization of benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride requires multiple analytical techniques to fully elucidate its structural features and confirm molecular identity. The presence of multiple functional groups, including aromatic, aliphatic, and nitrogen-containing moieties, provides distinctive spectroscopic signatures that enable comprehensive structural analysis [6] [7] [8].
Nuclear magnetic resonance spectroscopy provides definitive structural information for benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride through characteristic chemical shift patterns and coupling relationships [7] [9] [10]. The ¹H NMR spectrum in deuterated water or deuterated dimethyl sulfoxide reveals distinct resonance regions corresponding to different structural components [7] [9].
The aromatic protons of the benzyl group appear as a complex multiplet in the region δ 7.30-7.40 ppm, characteristic of monosubstituted benzene systems [6] [7]. The benzyl methylene protons (OCH₂Ph) resonate as a sharp singlet at approximately δ 5.15 ppm, consistent with protons α to an electronegative oxygen atom [7] [9]. The piperidine ring protons exhibit characteristic patterns, with the N-CH₂ groups appearing as broad multiplets between δ 4.20-4.40 ppm due to conformational averaging and nitrogen quadrupolar effects [7] [10] [11].
The aminoethyl chain protons provide diagnostic signals with the CH₂N group appearing as a triplet or complex multiplet in the range δ 2.80-3.20 ppm [7] [12]. The terminal CH₂NH₂ protons resonate at δ 1.40-1.60 ppm as a broad signal, with the breadth reflecting exchange processes and salt formation effects [7] [9]. The piperidine C-4 proton appears as a broad singlet around δ 2.50-2.80 ppm, while the remaining ring methylene protons contribute complex multipicity patterns between δ 1.80-2.00 ppm [7] [10].
¹³C NMR spectroscopy provides complementary structural information with the carbonyl carbon appearing in the characteristic carbamate region at δ 165-185 ppm [13] [14]. The aromatic carbons of the benzyl group resonate between δ 127-140 ppm, with quaternary carbons appearing upfield relative to CH carbons [7] [13]. The benzyl OCH₂ carbon appears around δ 66-68 ppm, while piperidine ring carbons resonate in the δ 30-60 ppm region depending on their substitution pattern [7] [9] [10].
Mass spectrometric analysis of benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride reveals characteristic fragmentation patterns that confirm structural features and enable identification of the compound [8] [15] [16]. Under electrospray ionization conditions, the molecular ion peak appears at m/z 350, corresponding to the protonated molecular ion [8] [16].
The fragmentation pattern follows predictable pathways characteristic of piperidine carboxylates [8] [15] [17]. Loss of hydrogen chloride molecules occurs readily, producing fragments at m/z 278 corresponding to [M-72]⁺ after elimination of both HCl units [8] [15]. α-Cleavage adjacent to the nitrogen atoms generates significant fragments, including loss of the benzyloxy group at m/z 241 [M-109]⁺ and complete ester cleavage at m/z 213 [M-137]⁺ [8] [15].
The benzyl cation (C₆H₅CH₂⁺) at m/z 91 typically appears as the base peak, reflecting the stability of this benzylic carbocation [8] [15] [17]. Piperidine ring fragmentation produces characteristic ions at m/z 84 and m/z 70, with the latter often appearing as a prominent fragment due to McLafferty rearrangement processes [8] [15] [17]. The aminoethyl chain contributes fragments at m/z 56 and smaller masses, providing additional structural confirmation [8] [15].
High-resolution mass spectrometry enables exact mass determination with the theoretical monoisotopic mass calculated as 350.2901 Da [16] [18]. This precise mass measurement, combined with isotope pattern analysis, provides unambiguous molecular formula confirmation and excludes potential isomeric structures [16] [18].
Infrared spectroscopy provides diagnostic information about functional groups present in benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride through characteristic vibrational frequencies [19] [20] [13]. The spectrum exhibits multiple absorption bands corresponding to different structural components, with particular emphasis on nitrogen-hydrogen and carbon-oxygen bond vibrations [20] [13] [14].
The N-H stretching region between 3300-3500 cm⁻¹ shows broad, medium to strong intensity bands characteristic of primary and secondary amine groups in the salt form [21] [20] [13]. These bands often appear broader in the dihydrochloride salt due to hydrogen bonding interactions with chloride counterions [20] [13]. Aromatic C-H stretching appears as medium intensity sharp bands in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching contributes strong sharp absorptions between 2800-3000 cm⁻¹ [21] [20] [13].
The carbamate carbonyl group produces a characteristic strong absorption between 1700-1720 cm⁻¹, positioned at higher frequency than typical amide carbonyls due to the electron-withdrawing effect of the oxygen atom [20] [13] [14]. Aromatic C=C stretching contributes medium intensity bands in the 1600-1650 cm⁻¹ region, while N-H bending vibrations appear as broad medium intensity absorptions between 1500-1550 cm⁻¹ [21] [20] [13].
The ester C-O stretching produces strong characteristic bands in the 1200-1300 cm⁻¹ region, while C-N stretching contributes medium intensity absorptions between 1000-1100 cm⁻¹ [20] [13] [14]. Aromatic C-H out-of-plane bending appears as medium intensity sharp bands in the 750-850 cm⁻¹ region, providing fingerprint information for the benzyl substitution pattern [21] [20] [13]. The presence of chloride ions in the salt form may contribute weak to medium intensity broad absorptions in the 650-750 cm⁻¹ region [20] [22].
The chromatographic behavior of benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride reflects its amphiphilic nature, combining hydrophilic ionic character from the dihydrochloride salt with lipophilic properties from the benzyl aromatic system [24] [25]. This dual character requires careful optimization of mobile phase conditions to achieve satisfactory retention and peak shape across different chromatographic systems [24].
Under reverse-phase high-performance liquid chromatography conditions, the compound exhibits moderate retention when using acetonitrile-water mobile phases with acidic modifiers [24] [25]. A typical system employing acetonitrile:water (30:70) with 0.1% trifluoroacetic acid provides retention times around 8.5 minutes on standard C18 columns [24]. The acidic conditions maintain the compound in its protonated form, improving peak symmetry and reducing tailing effects commonly observed with basic compounds [24].
Alternative mobile phase compositions using methanol-water systems with formic acid modifier (40:60 + 0.1% formic acid) result in increased retention times of approximately 12.3 minutes [24]. Gradient elution methods employing acetonitrile-water gradients from 10-90% acetonitrile over 20-30 minutes provide excellent separation capabilities with retention times typically around 15.8 minutes [24] [25].
Ion exchange chromatography offers complementary separation mechanisms, particularly useful for separating closely related impurities or degradation products [26] [27]. Cation exchange systems using phosphate buffers at pH 3.0 provide retention times around 14.1 minutes with detection at 210 nm [27]. The multiple positive charges in the dihydrochloride form enable strong interaction with cation exchange resins, allowing effective purification and analysis [27].
Ultra-performance liquid chromatography systems provide enhanced resolution and reduced analysis times, with typical retention times of 4.2 minutes using acetonitrile:water (25:75) with 0.1% trifluoroacetic acid [24]. Mass spectrometric detection in tandem with UPLC enables sensitive and specific quantification with excellent selectivity [24] [25].
Thin-layer chromatography provides rapid qualitative analysis capabilities using silica gel plates [28]. Ethyl acetate:hexane (30:70) mobile phases yield Rf values around 0.35 with UV visualization at 254 nm [28]. More polar systems such as chloroform:methanol:ammonia (80:18:2) increase mobility to Rf 0.52 and enable ninhydrin staining for enhanced visualization of the amino functional groups [28].
Working standards for routine quality control applications typically specify purity levels ≥95.0% with appropriate stability data to support extended storage periods [26]. Internal standards for quantitative mass spectrometric analysis often employ structurally related compounds such as benzyl 4-aminopiperidine-1-carboxylate, which provides similar chromatographic behavior while enabling accurate quantification [30] [31].
System suitability standards focus on chromatographic performance parameters, requiring resolution factors Rs ≥ 2.0 between the main peak and nearest impurity peaks [24] [29]. These standards ensure consistent analytical performance and detect potential system deterioration during extended analytical sequences [24].
Impurity standards address specific degradation products and synthetic by-products, with typical specifications limiting related compound A to ≤0.5% and related compound B to ≤0.3% [26]. These limits reflect both analytical capability and toxicological considerations for pharmaceutical applications [26] [29].
Stability standards require storage under controlled conditions, typically at -20°C with demonstrated stability for 24 months under these conditions [26]. Accelerated stability testing protocols evaluate degradation pathways and establish appropriate storage recommendations [26].
Pharmacopoeial standards, when available, provide regulatory compliance through United States Pharmacopeia or European Pharmacopoeia grade materials [26] [29]. These standards undergo extensive validation and provide traceability to official compendial methods [26] [29].
Analytical method validation encompasses accuracy, precision, linearity, range, specificity, detection limits, and quantitation limits according to International Conference on Harmonisation guidelines [26] [29]. HPLC-UV methods typically achieve detection limits in the microgram per milliliter range, while mass spectrometric methods enable nanogram-level sensitivity [24] [25].
Comprehensive structural verification of benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride employs multiple analytical techniques to confirm molecular identity, assess purity, and characterize solid-state properties [32] [33] [34]. These techniques provide complementary information that collectively establishes unambiguous structural confirmation [32] [33].
Single crystal X-ray diffraction represents the gold standard for structural verification, providing three-dimensional molecular geometry with precise bond lengths, bond angles, and dihedral angles [32]. Crystal structure determination reveals space group symmetry, unit cell parameters, and intermolecular interactions that influence solid-state properties [32]. The technique requires suitable single crystals, which may necessitate recrystallization optimization to obtain diffraction-quality specimens [32].
Powder X-ray diffraction serves as an alternative when single crystals are unavailable, providing crystalline phase identification through characteristic diffraction patterns [32] [35]. The technique enables polymorph screening and confirms crystalline versus amorphous states, important considerations for pharmaceutical applications [32] [35].
Differential scanning calorimetry measures thermal transitions, particularly the melting point in the range 212-214°C for this compound [2] [5] [32]. The technique detects polymorphic transitions, dehydration events, and thermal decomposition processes that influence storage and handling requirements [32] [36].
Thermogravimetric analysis provides thermal decomposition profiles with decomposition onset temperatures typically around 250°C [32] [36]. Multi-step decomposition patterns reveal sequential loss of functional groups and enable thermal stability assessment [32] [36].
Elemental analysis confirms molecular composition through quantitative determination of carbon, hydrogen, nitrogen, and chlorine content [32] [34]. Theoretical values for C₁₅H₂₅Cl₂N₃O₂ are carbon 51.43%, hydrogen 7.19%, nitrogen 11.99%, and chlorine 20.23%, with acceptance criteria typically within ±0.4% of theoretical values [32] [34].
Karl Fischer titration determines water content, critical for hygroscopic materials and stability assessment [32] [36]. Specifications typically limit water content to <0.5% for anhydrous materials [32] [36].
Ion chromatography enables quantitative chloride determination, confirming the dihydrochloride stoichiometry with theoretical chloride content of 20.2% [32] [36]. The technique provides precise anion quantification with acceptance criteria within ±1% of theoretical values [32].
High-resolution mass spectrometry confirms exact molecular mass with accuracy <5 ppm, providing unambiguous molecular formula verification [37] [33] [16]. Isotope pattern analysis further confirms elemental composition and excludes potential interferants [33] [16].
Two-dimensional NMR spectroscopy, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, establishes connectivity relationships and confirms structural assignments [12] [39]. These techniques provide definitive evidence for the proposed substitution pattern and exclude potential regioisomers [12].